molecular formula C8H10FNO B13118121 2-(2-Fluoropyridin-4-yl)propan-2-ol

2-(2-Fluoropyridin-4-yl)propan-2-ol

Cat. No.: B13118121
M. Wt: 155.17 g/mol
InChI Key: RIOGRQUQNSAOFW-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-4-yl)propan-2-ol is a fluorinated pyridine derivative characterized by a propan-2-ol moiety attached to the 4-position of a 2-fluoropyridine ring. The compound’s molecular formula is C₈H₉FNO, with a molecular weight of 154.16 g/mol.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)propan-2-ol

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3

InChI Key

RIOGRQUQNSAOFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)F)O

Origin of Product

United States

Preparation Methods

Fluorination of Pyridine Derivatives

A common approach involves starting from 2-aminopyridine or 2-pyridinecarboxylic acid derivatives, which are fluorinated selectively at the 2-position. The fluorination is often achieved through diazotization followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid or potassium fluoride (KF) in polar aprotic solvents like DMF or acetonitrile.

Step Reagents & Conditions Outcome Yield (%)
Diazotization 2-Aminopyridine, NaNO2, HF, 0-5°C Formation of diazonium salt intermediate -
Fluorination KF or KHF2 in DMF or MeCN, RT to 80°C Introduction of fluorine at 2-position 85-95

This method benefits from high regioselectivity and scalability but requires careful handling of hazardous reagents (HF, diazonium salts).

Industrial and Laboratory Scale Methods

Industrial Fluorination

Industrial synthesis often employs catalytic fluorination using metal fluorides such as aluminum fluoride (AlF3) or copper fluoride (CuF2) at elevated temperatures (450-500°C). This method is suitable for large-scale production but requires specialized equipment and precise temperature control.

Laboratory Synthesis via Multi-Step Routes

A laboratory-scale synthesis may involve:

  • Preparation of 4-fluoropyridine-2-carboxylic acid via catalytic fluorination of 2-pyridinecarboxylic acid with potassium fluoride in DMF under oxygen atmosphere at 60-80°C.
  • Conversion to 4-fluoropyridine-2-carboxamide using methyl chloroformate and an organic base at low temperature.
  • Hofmann rearrangement of the amide to yield 2-amino-4-fluoropyridine.
  • Subsequent functional group transformations to introduce the propan-2-ol moiety.

This route offers high yields (over 90%) and reduced waste, suitable for scale-up with environmental considerations.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Diazotization-Fluorination 2-Aminopyridine NaNO2, HF, KF, DMF, 0-80°C 85-95 High regioselectivity, hazardous reagents
Organometallic Addition 2-Fluoropyridine-4-carbaldehyde MeMgBr or iPrMgCl, THF, 0°C to RT 80-90 Straightforward, mild conditions
Acid-Catalyzed Hydration 2-(2-Fluoropyridin-4-yl)propene p-Toluenesulfonic acid, toluene, reflux ~99 High yield, requires alkene intermediate
Catalytic Fluorination (Industrial) 2-Pyridinecarboxylic acid KF, AlF3 or CuF2, 450-500°C Variable Suitable for large scale, high temp
Multi-step Amide Rearrangement 2-Pyridinecarboxylic acid KF, methyl chloroformate, organic base, Hofmann rearrangement >90 Environmentally friendly, scalable

Research Findings and Optimization Notes

  • Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile improve fluorination efficiency and selectivity.
  • Fluoride Sources: Potassium bifluoride (KHF2) and KF are effective fluoride sources; KHF2 often provides higher yields and cleaner reactions.
  • Temperature Control: Low temperatures (0-5°C) during diazotization reduce side reactions; elevated temperatures (60-80°C) favor catalytic fluorination steps.
  • Catalyst Selection: Transition metal catalysts (e.g., copper salts) enhance fluorination rates and selectivity.
  • Environmental Considerations: Multi-step methods employing Hofmann rearrangement avoid harsh fluorinating agents and minimize waste, supporting greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reagents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-(2-Fluoropyridin-4-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(2-Fluoropyridin-4-yl)propan-2-ol with key structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Pyridine Key Features Biological Activity (Inferred) Reference
2-(2-Fluoropyridin-4-yl)propan-2-ol C₈H₉FNO 154.16 2-Fluoro, 4-position Propan-2-ol backbone; fluoropyridine Potential kinase/receptor modulation N/A
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₀FN₂O 170.18 2-Amino, 5-Fluoro Amino group enhances polarity Unspecified (likely CNS targets)
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol C₁₉H₁₈N₂O 290.36 Pyridin-4-yl (×2) High aromaticity; bulky structure Unspecified (possible π-π interactions)
2-(Piperidin-4-yl)propan-2-ol C₈H₁₇NO 143.23 Piperidin-4-yl Aliphatic amine; improved solubility PI3Kδ inhibition (IC₅₀ ~10–100 nM)

Key Differences and Implications

Substituent Effects on Pyridine: Fluorine vs. Amino Groups: The 2-fluoro substituent in the target compound enhances lipophilicity and metabolic stability compared to the 2-amino-5-fluoro analog in . Positional Isomerism: The 2-fluoro group in the target compound likely creates steric hindrance and electronic effects distinct from 5-fluoro analogs, affecting binding to enzymes like kinases .

Backbone Modifications: Propan-1-ol vs. Aromaticity vs. Aliphatic Chains: The piperidin-4-yl derivative () replaces the pyridine ring with a saturated amine, enhancing solubility and basicity, which correlates with its PI3Kδ inhibitory activity .

Biological Activity Trends: Kinase Inhibition: The piperidinyl analog () demonstrates nanomolar inhibition of PI3Kδ, suggesting that the propan-2-ol scaffold is compatible with kinase targets. The fluoropyridinyl group in the target compound may confer selectivity for kinases sensitive to fluorine’s electronic effects . Receptor Binding: Indole-containing analogs (–3) show α1/α2-adrenoceptor affinity, implying that pyridine derivatives with propan-2-ol groups could similarly target G-protein-coupled receptors .

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